Home > Products > Screening Compounds P92895 > 6-Aminocinnolin-4-ol
6-Aminocinnolin-4-ol - 854897-28-2

6-Aminocinnolin-4-ol

Catalog Number: EVT-2646209
CAS Number: 854897-28-2
Molecular Formula: C8H7N3O
Molecular Weight: 161.164
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Aminocinnolin-4-ol is a compound belonging to the class of cinnolines, which are bicyclic heterocycles containing nitrogen. Cinnolines have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of 6-aminocinnolin-4-ol features an amino group at the sixth position and a hydroxyl group at the fourth position of the cinnoline ring, which contributes to its reactivity and potential therapeutic applications.

Source and Classification

6-Aminocinnolin-4-ol can be synthesized from various precursors in organic chemistry. It falls under the category of heterocyclic compounds, specifically classified as a substituted cinnoline. Cinnolines are known for their aromatic properties and are often studied for their pharmacological potential. The compound can be derived from reactions involving aryl hydrazones or similar intermediates, which are common in the synthesis of nitrogen-containing heterocycles.

Synthesis Analysis

Methods

The synthesis of 6-aminocinnolin-4-ol can be achieved through several methods:

  1. Cyclization Reactions: One common method involves the cyclization of aryl hydrazones with malononitrile or similar reagents under acidic or basic conditions. This method allows for the formation of various substituted cinnolines, including 6-amino derivatives.
  2. Solid Phase Synthesis: Another approach is solid phase synthesis, where 6-acylamino derivatives are prepared from starting materials such as nitro compounds. This method allows for parallel synthesis and can facilitate the modification of substituents on the aromatic rings .
  3. Reflux Conditions: Refluxing aryl hydrazonomalononitrile with appropriate reagents such as triethyl orthoacetate can yield 6-amino derivatives through cyclization reactions, leading to compounds like 6-aminocinnolin-4-ol .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular formula for 6-aminocinnolin-4-ol is C9H8N2OC_9H_8N_2O. The structure consists of a fused ring system with two nitrogen atoms incorporated into the aromatic framework:

Structure CNCCCNOH\text{Structure }\begin{align*}&\text{C}\\&\text{N}\\&\text{C}\\&\text{C}\\&\text{C}\\&\text{N}\\&\text{OH}\end{align*}

Data

The compound has a molecular weight of approximately 164.17 g/mol. Its melting point and solubility properties may vary depending on the substituents attached to the cinnoline core.

Chemical Reactions Analysis

Reactions

6-Aminocinnolin-4-ol can undergo various chemical reactions due to its functional groups:

  1. Acylation Reactions: The amino group can participate in acylation reactions, forming amides that may enhance biological activity.
  2. Hydroxyl Group Reactions: The hydroxyl group can engage in esterification or etherification reactions, modifying solubility and reactivity profiles.
  3. Electrophilic Aromatic Substitution: The aromatic nature allows for electrophilic substitution reactions, leading to further functionalization at different positions on the ring system.

Technical Details

Reactions are typically carried out under controlled conditions to prevent side reactions and ensure selectivity. Analytical techniques such as high-performance liquid chromatography (HPLC) may be utilized to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for compounds like 6-aminocinnolin-4-ol often involves interaction with biological targets such as enzymes or receptors:

  1. Inhibition of Enzymatic Activity: Some derivatives have been shown to inhibit specific kinases or enzymes involved in cancer pathways, suggesting potential anti-cancer activity.
  2. Modulation of Immune Response: Certain cinnoline derivatives may enhance immune responses by acting on immune checkpoint pathways, making them candidates for cancer immunotherapy .

Data

Studies indicate that modifications on the cinnoline structure influence its binding affinity and selectivity towards biological targets.

Physical and Chemical Properties Analysis

Physical Properties

6-Aminocinnolin-4-ol is typically a crystalline solid with variable solubility in organic solvents and water depending on its substituents. Its melting point is generally reported between 150°C and 180°C.

Chemical Properties

The compound exhibits basic properties due to the presence of the amino group and can form salts with acids. Its reactivity profile allows it to participate in various organic transformations, making it versatile for synthetic applications.

Applications

Scientific Uses

6-Aminocinnolin-4-ol has potential applications in:

  1. Medicinal Chemistry: Investigated for its anti-cancer properties and ability to inhibit specific enzymes related to tumor growth.
  2. Pharmaceutical Development: Used as a scaffold for designing new drugs targeting cancer pathways or inflammatory diseases.
  3. Research Tools: Employed in studies examining molecular mechanisms underlying disease processes due to its ability to modulate biological functions.
Introduction to 6-Aminocinnolin-4-ol in Modern Therapeutics

Historical Context and Discovery of Cinnolin Derivatives in Medicinal Chemistry

Cinnolin derivatives occupy a significant niche within heterocyclic chemistry, tracing their origins to early 20th-century investigations into benzologues of pyridazine. Initial interest stemmed from their structural resemblance to biologically active quinoline and isoquinoline systems. Early pharmacological exploration was often serendipitous, linked to broader screenings of natural product-inspired heterocycles. Historical records, such as the Ebers Papyrus (2900 B.C.), document early human reliance on plant-derived alkaloids and secondary metabolites (e.g., salicin from Salix alba L. bark, morphine from Papaver somniferum L.) for therapeutic purposes [1]. This empirical foundation laid the groundwork for modern synthetic efforts.

The systematic development of cinnolin chemistry accelerated post-1950, driven by advances in synthetic methodologies like cyclization reactions of ortho-functionalized aryl compounds. Early derivatives primarily exhibited vasodilatory or anti-inflammatory properties. However, the aminocinnolinols, specifically substituted at the 4-oxo and 6-amino positions, gained prominence later due to their unique electronic configuration and hydrogen-bonding potential. These properties were hypothesized to facilitate interactions with bacterial targets less accessible to conventional antibiotics. The discovery of 6-Aminocinnolin-4-ol's bioactivity arose from targeted syntheses designed to optimize these molecular interactions, marking a shift from incidental discovery to rational design within the cinnolin class [1] [4].

Role of 6-Aminocinnolin-4-ol in Addressing Antimicrobial Resistance

Antimicrobial resistance (AMR) poses a catastrophic global threat, with bacterial AMR implicated in nearly 5 million deaths annually [5]. Gram-negative pathogens, in particular, present formidable challenges due to their intrinsic and acquired resistance mechanisms, including enzymatic drug inactivation (e.g., extended-spectrum β-lactamases, carbapenemases), efflux pump overexpression, and outer membrane permeability barriers [2] [7]. 6-Aminocinnolin-4-ol demonstrates potential in counteracting these mechanisms through distinct physicochemical and target-specific properties:

  • Overcoming Permeability Barriers: The planar, moderately lipophilic structure of 6-Aminocinnolin-4-ol may facilitate penetration through the complex outer membranes of Gram-negative bacteria, a significant hurdle for many conventional antibiotics. This is crucial for targeting pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii [2] [10].
  • Evasion and Inhibition of Resistance Enzymes: Preliminary biochemical assays suggest 6-Aminocinnolin-4-ol is not a substrate for common aminoglycoside-modifying enzymes or many serine-based β-lactamases. More significantly, research indicates potential inhibitory activity against metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase (NDM) and Verona Integron-encoded Metallo-β-lactamase (VIM), which hydrolyze nearly all β-lactam antibiotics, including carbapenems [2] [7].
  • Synergistic Potential: Studies highlight the role of 6-Aminocinnolin-4-ol in restoring the efficacy of existing last-resort antibiotics like colistin against resistant strains, particularly those with modified lipid A moieties in lipopolysaccharides. This synergy is vital against carbapenem-resistant Enterobacteriaceae and Acinetobacter baumannii [3] [7].

Table 1: Key Antimicrobial Resistance Mechanisms and Potential Impact of 6-Aminocinnolin-4-ol

Resistance MechanismExample Enzymes/SystemsPathogens Commonly Exhibiting MechanismPotential Action of 6-Aminocinnolin-4-ol
β-Lactamase ProductionESBLs (TEM, SHV, CTX-M); KPC; MBLs (NDM, VIM)K. pneumoniae, P. aeruginosa, Enterobacter spp.Possible non-substrate; Potential MBL inhibition
Efflux Pump OverexpressionMexAB-OprM; AdeABC; AcrAB-TolCP. aeruginosa, A. baumannii, K. pneumoniaePotential evasion due to structure or moderate pump inhibition
Membrane Permeability BarrierAltered porins (OmpK36); LPS modificationsK. pneumoniae, A. baumannii, P. aeruginosaEnhanced penetration potential due to molecular properties
Target Site ModificationAltered PBPs; DNA gyrase mutationsS. aureus, Enterococci, EnterobacteriaceaeRequires specific target binding studies

Position Within the ESKAPE Pathogen Combat Framework

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) represent the most urgent targets for new antimicrobials due to their high prevalence in healthcare-associated infections and exceptional capacity for developing multidrug resistance (MDR) [2] [10]. They are prioritized by both the WHO and CDC as critical or urgent threats [5] [10]. 6-Aminocinnolin-4-ol shows differentiated activity profiles against key members of this group:

  • Pseudomonas aeruginosa: This intrinsically resistant pathogen possesses a formidable combination of low outer membrane permeability and potent efflux systems (e.g., MexAB-OprM). 6-Aminocinnolin-4-ol’s structure appears less susceptible to efflux, and its potential MBL inhibitory activity is critical against carbapenem-resistant strains, a significant therapeutic challenge [2] [7] [10].
  • Acinetobacter baumannii: Renowned for its environmental persistence and rapid development of pan-resistance, A. baumannii frequently exhibits carbapenem resistance via OXA-type carbapenemases and MBLs, alongside aminoglycoside resistance. 6-Aminocinnolin-4-ol’s potential to inhibit MBLs and synergize with colistin addresses critical resistance phenotypes. Its activity under phosphate-limiting conditions, which induce lipid A modifications conferring colistin resistance, is particularly relevant for combating adaptive resistance in biofilms or host niches [3] [8] [10].
  • Klebsiella pneumoniae & Enterobacter spp.: As prominent producers of ESBLs and carbapenemases (especially KPC, NDM, OXA-48), these Enterobacteriaceae limit therapeutic options severely. 6-Aminocinnolin-4-ol’s role in potentially inhibiting MBLs and its ability to penetrate the outer membrane offer avenues for combating carbapenem-resistant strains. Its activity against strains overexpressing efflux pumps like AcrAB-TolC is under investigation [2] [8].
  • Staphylococcus aureus: While primarily a Gram-positive challenge, methicillin-resistant Staphylococcus aureus (MRSA) remains a high-priority pathogen. The activity of 6-Aminocinnolin-4-ol against MRSA likely depends on overcoming different resistance mechanisms than those in Gram-negatives, such as altered penicillin-binding proteins (PBPs). Preliminary data suggests moderate activity, potentially enhanced in combination therapies [10].
  • Enterococcus faecium: Vancomycin-resistant Enterococcus faecium (VRE) is a major nosocomial concern. The activity profile of 6-Aminocinnolin-4-ol against VRE is less defined compared to Gram-negative ESKAPE members and requires further elucidation [10].

Table 2: 6-Aminocinnolin-4-ol Activity Profile Against ESKAPE Pathogens

ESKAPE PathogenKey Resistance ChallengesObserved/Potential Activity of 6-Aminocinnolin-4-olResearch Priority Level
Pseudomonas aeruginosaMBLs, Efflux (Mex systems), Permeability BarrierHigh (MBL inhibition potential, Efflux evasion, Synergy)Critical
Acinetobacter baumanniiOXA Carbapenemases, MBLs, Colistin Resistance, Efflux (Ade)High (MBL inhibition, Colistin synergy, Activity under stress)Critical
Klebsiella pneumoniaeESBLs, KPC, MBLs, Porin Loss, Efflux (AcrAB-TolC)Moderate-High (MBL inhibition, Penetration potential)Critical
Enterobacter spp.AmpC, ESBLs, Carbapenemases (KPC, NDM), EffluxModerate-High (Similar to K. pneumoniae)Critical
Staphylococcus aureus (MRSA)Altered PBPs (mecA), Biofilm formationModerate (Direct activity or synergy under investigation)High
Enterococcus faecium (VRE)Vancomycin Resistance (VanA), Biofilm, Intrinsic HardinessLow-Moderate (Requires further characterization)Medium

Properties

CAS Number

854897-28-2

Product Name

6-Aminocinnolin-4-ol

IUPAC Name

6-amino-1H-cinnolin-4-one

Molecular Formula

C8H7N3O

Molecular Weight

161.164

InChI

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,9H2,(H,11,12)

InChI Key

OBRLCWKNRMVRQQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C(=O)C=NN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.